molecular formula C28H15NO4 B1580620 Anthrimide CAS No. 82-22-4

Anthrimide

Cat. No. B1580620
Key on ui cas rn: 82-22-4
M. Wt: 429.4 g/mol
InChI Key: WITKIIIPSSFHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382034

Procedure details

250 ml of quinoline, 100 g of 1-aminoanthraquinone and 25 g of CaO are warmed to 200° to 210° C. in a 1 l sulphonation beaker with an anchor stirrer and shortpath distillation bridge. 120 g of 1-nitroanthraquinone are added in portions in the course of 2 hours, and the mixture is then stirred for another 5 hours at 200° to 210° C. The mixture is allowed to cool to 120° C., and is diluted slowly and under reflux with 500 ml of ethanol. The mixture is then filtered off under suction, and the residue is washed with ethanol and dried. The dry caked filter residue is heated under reflux in 1 l of water with 100 g of ammonium chloride, and is acidified slowly through the reflux condenser with concentrated hydrochloric acid. After filtering off the mixture under suction, washing the residue until the runnings are neutral, and drying, 190.4 g of 80.4% strength 1,1'-dianthraquinonylamine are obtained.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
CaO
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.[NH2:11][C:12]1[C:25]2[C:24](=[O:26])[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17](=[O:27])[C:16]=2[CH:15]=[CH:14][CH:13]=1.[N+]([C:31]1[C:44]2[C:43](=[O:45])[C:42]3[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=3)[C:36](=[O:46])[C:35]=2[CH:34]=[CH:33][CH:32]=1)([O-])=O>C(O)C>[CH:20]1[CH:19]=[C:18]2[C:17]([C:16]3[CH:15]=[CH:14][CH:13]=[C:12]([NH:11][C:34]4[C:35]5[C:36]([C:37]6[C:42]([C:43](=[O:45])[C:44]=5[CH:31]=[CH:32][CH:33]=4)=[CH:41][CH:40]=[CH:39][CH:38]=6)=[O:46])[C:25]=3[C:24](=[O:26])[C:23]2=[CH:22][CH:21]=1)=[O:27]

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
CaO
Quantity
25 g
Type
reactant
Smiles
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred for another 5 hours at 200° to 210° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is diluted slowly
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered off under suction
WASH
Type
WASH
Details
the residue is washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The dry caked filter residue is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in 1 l of water with 100 g of ammonium chloride
FILTRATION
Type
FILTRATION
Details
After filtering off the mixture under suction
WASH
Type
WASH
Details
washing the residue until the runnings
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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